molecular formula C10H6IN5O2 B11079435 4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11079435
M. Wt: 355.09 g/mol
InChI Key: JGSHZACFPCADMI-UHFFFAOYSA-N
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Description

4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The iodophenyl group can be introduced through iodination reactions using iodine or iodinating agents like N-iodosuccinimide (NIS) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, biaryl compounds, and other heterocyclic derivatives, which can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxadiazole rings contribute to the compound’s stability and ability to participate in various chemical reactions. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and the presence of an iodophenyl group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.

Properties

Molecular Formula

C10H6IN5O2

Molecular Weight

355.09 g/mol

IUPAC Name

4-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H6IN5O2/c11-6-3-1-5(2-4-6)10-13-9(16-17-10)7-8(12)15-18-14-7/h1-4H,(H2,12,15)

InChI Key

JGSHZACFPCADMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=NON=C3N)I

Origin of Product

United States

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